Fmoc-asp-ofm
Overview
Description
Fluorenylmethyloxycarbonyl-aspartic acid-oxalyl fluoride (Fmoc-asp-ofm) is a doubly protected aspartic acid derivative. It is widely used in peptide synthesis due to its ability to form stable and biocompatible nanostructures. The compound is particularly noted for its self-assembly properties, which make it suitable for various applications in tissue engineering and regenerative medicine .
Mechanism of Action
Target of Action
Fmoc-Asp-OFm, where Fmoc stands for fluorenylmethoxycarbonyl, is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a base-labile protecting group . It is rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in Solid Phase Peptide Synthesis (SPPS), where it is used as a temporary protecting group for the amine at the N-terminus .
Result of Action
The primary result of the action of this compound is the protection of amines during peptide synthesis, allowing for the selective formation of peptide bonds . After its role is fulfilled, the Fmoc group is removed, leaving behind the desired peptide product .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For example, the Fmoc group is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The efficiency of this deprotection step can be influenced by factors such as the concentration of piperidine, the temperature, and the reaction time .
Biochemical Analysis
Biochemical Properties
Fmoc-Asp-OFm plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions facilitate the incorporation of aspartic acid into growing peptide chains. The Fmoc group is removed under basic conditions, while the OFm group is cleaved under acidic conditions, allowing for sequential peptide elongation .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it has been used to create hydrogels that support cell viability, proliferation, and differentiation. These hydrogels, formed by the self-assembly of this compound, provide a scaffold for cell growth and tissue engineering applications. The compound’s ability to bind calcium ions and phosphate groups enhances its osteoinductive properties, promoting bone tissue regeneration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through self-assembly into well-ordered fibrous structures. These structures serve as nucleation points for calcium and phosphate binding, facilitating the formation of hydroxyapatite, a key component of bone tissue. The Fmoc and OFm groups also protect the aspartic acid residue during peptide synthesis, preventing unwanted side reactions and ensuring the accurate incorporation of aspartic acid into peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound hydrogels maintain their structural integrity and bioactivity for extended periods, supporting sustained cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound supports normal cellular functions and promotes tissue regeneration. At high doses, it can cause cytotoxicity and adverse effects on cellular metabolism. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and bone tissue regeneration. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, facilitating the incorporation of aspartic acid into peptides. Additionally, its ability to bind calcium and phosphate ions plays a role in the formation of hydroxyapatite, a key component of bone tissue .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for peptide synthesis and tissue engineering applications. The self-assembled fibrous structures formed by this compound also contribute to its distribution within the extracellular matrix .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. Additionally, its self-assembled structures are found within the extracellular matrix, supporting tissue regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-asp-ofm is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the attachment of fluorenylmethyloxycarbonyl (Fmoc) protecting groups to the aspartic acid residue. The compound is then converted to its oxalyl fluoride form. The reaction conditions often involve the use of reagents such as diisopropylethylamine (DIEA) and solvents like dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using automated peptide synthesizers. The process is optimized to ensure high purity and yield, often exceeding 99%. The compound is usually obtained in the form of a lyophilized powder .
Chemical Reactions Analysis
Types of Reactions
Fmoc-asp-ofm undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc protecting groups.
Substitution: The oxalyl fluoride group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions include various peptide derivatives and modified aspartic acid residues. These products are often used in further peptide synthesis and biochemical applications .
Scientific Research Applications
Fmoc-asp-ofm has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of drug delivery systems and biomaterials for tissue engineering.
Industry: Applied in the production of biocompatible hydrogels and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Fmoc-aspartic acid: Similar in structure but lacks the oxalyl fluoride group.
Fmoc-glutamic acid: Another Fmoc-protected amino acid with similar self-assembly properties.
Fmoc-phenylalanine: Known for its antimicrobial properties but differs in its application spectrum.
Uniqueness
Fmoc-asp-ofm is unique due to its dual protection and ability to form stable hydrogels. This makes it particularly suitable for applications in bone tissue engineering, where mechanical stability and biocompatibility are crucial .
Properties
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVDDDPGTRDTJT-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692810 | |
Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187671-16-5 | |
Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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